N-Boc-4-Piperidinecarboxamide
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Overview
Description
N-Boc-4-Piperidinecarboxamide: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a carboxamide functional group at the 4-position of the ring. This compound is widely used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Boc-4-Piperidinecarboxamide typically begins with 4-piperidinecarboxamide.
Reaction with Di-tert-butyl Dicarbonate: The 4-piperidinecarboxamide is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Purification: The reaction mixture is then subjected to extraction, drying, and concentration.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-4-Piperidinecarboxamide can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to form N-Boc-4-piperidinemethanol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
N-Oxides: Formed through oxidation.
N-Boc-4-piperidinemethanol: Formed through reduction.
Substituted Piperidines: Formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: N-Boc-4-Piperidinecarboxamide is used as a building block in the synthesis of various complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and pharmaceutical intermediates .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It serves as a precursor for the synthesis of bioactive molecules that can modulate biological pathways .
Medicine: this compound is utilized in medicinal chemistry for the development of new therapeutic agents. It is a key intermediate in the synthesis of drugs targeting central nervous system disorders and metabolic diseases .
Industry: In the industrial sector, this compound is employed in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N-Boc-4-Piperidinecarboxamide is primarily related to its ability to act as a precursor in the synthesis of bioactive molecules. The Boc protecting group provides stability during chemical reactions, allowing for selective functionalization of the piperidine ring. The carboxamide group can participate in hydrogen bonding and other interactions, influencing the biological activity of the synthesized compounds .
Comparison with Similar Compounds
N-Boc-4-Piperidone: A similar compound with a ketone functional group instead of a carboxamide.
N-Boc-4-Piperidinecarboxylic Acid: Contains a carboxylic acid group instead of a carboxamide.
N-Boc-4-Piperidinecarbonitrile: Features a nitrile group at the 4-position.
Uniqueness: N-Boc-4-Piperidinecarboxamide is unique due to its carboxamide functional group, which imparts distinct chemical and biological properties. The presence of the Boc protecting group enhances its stability, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-(piperidine-4-carbonyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-9(14)8-4-6-12-7-5-8/h8,12H,4-7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPEKVIKISEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=O)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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